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Compound of Interest

Compound Name: CEP-28122

Cat. No.: B10764639 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended dosage and

administration of CEP-28122 for in vivo studies, based on currently available preclinical data.

The protocols outlined below are intended to serve as a starting point for researchers designing

efficacy, pharmacokinetic, and toxicology studies in rodent models.

Overview of CEP-28122
CEP-28122 is a potent and selective, orally bioavailable inhibitor of Anaplastic Lymphoma

Kinase (ALK). Constitutive activation of ALK through chromosomal translocations, gene

amplification, or point mutations is a known driver in several human cancers, including

anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and

neuroblastoma. CEP-28122 has demonstrated dose-dependent antitumor activity in various

preclinical xenograft models of these cancers.[1][2]

Recommended In Vivo Dosage and Administration
Based on published preclinical studies, the recommended dosage of CEP-28122 for in vivo

efficacy studies in mice ranges from 3 mg/kg to 100 mg/kg, administered orally. The optimal

dose will depend on the specific tumor model and the experimental endpoint.

Table 1: Summary of Effective Dosages of CEP-28122 in Mouse Xenograft Models
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Cancer
Type

Mouse
Model

Cell Line
Dosage
Regimen

Duration
Key
Findings

Referenc
e

Anaplastic

Large-Cell

Lymphoma

(ALCL)

SCID Mice Sup-M2

3, 10, 30

mg/kg,

oral, daily

24 days

Dose-

dependent

inhibition of

ALK

phosphoryl

ation.

[1]

Anaplastic

Large-Cell

Lymphoma

(ALCL)

SCID Mice Sup-M2

30, 55, 100

mg/kg,

oral, twice

daily

4 weeks

Complete/n

ear-

complete

tumor

regression

at ≥30

mg/kg.

Sustained

regression

after

treatment

cessation

at 55 and

100 mg/kg.

[2]

Non-Small

Cell Lung

Cancer

(NSCLC)

Nude Mice

NCI-

H2228,

NCI-H3122

30, 55

mg/kg,

oral, twice

daily

12 days

Tumor

regression

(NCI-

H2228)

and

significant

tumor

growth

inhibition

(NCI-

H3122).

[1]

Neuroblast

oma

Nude Mice NB-1 30, 55

mg/kg,

14 days Significant

antitumor

[1]
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oral, twice

daily

activity with

tumor

stasis and

partial

regression

s.

Primary

Human

ALCL

Tumorgraft

NSG Mice

Primary

human

ALCL

55, 100

mg/kg,

oral, twice

daily

2 weeks

Sustained

tumor

regression.

[2]

Pharmacokinetics and Toxicology
While detailed pharmacokinetic parameters such as Cmax, Tmax, and half-life for CEP-28122
in mice are not readily available in the public domain, studies indicate a favorable

pharmacokinetic profile.[2] A single oral dose of 30 mg/kg resulted in substantial target

inhibition (>90%) for more than 12 hours.[2]

CEP-28122 has been reported to be well-tolerated in mice and rats at the effective doses listed

above.[2] However, a formal Maximum Tolerated Dose (MTD) study has not been publicly

reported. It is recommended that researchers perform a dose-range-finding study to determine

the MTD in their specific animal model and strain.

Experimental Protocols
Preparation of CEP-28122 for Oral Administration
Materials:

CEP-28122 (free base or mesylate salt)

Vehicle: Polyethylene glycol 400 (PEG-400)

Sterile microcentrifuge tubes

Vortex mixer
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Sonicator (optional)

Protocol:

Weigh the required amount of CEP-28122 powder based on the desired concentration and

final dosing volume.

Add the appropriate volume of PEG-400 to the CEP-28122 powder in a sterile

microcentrifuge tube.

Vortex the mixture vigorously for 5-10 minutes to aid dissolution.

If necessary, sonicate the mixture for 5-10 minutes to ensure complete dissolution.

Visually inspect the solution to ensure there are no visible particles.

Prepare fresh daily or store at 4°C for a limited duration (stability in solution should be

determined empirically).

ALK-Positive Tumor Xenograft Model Protocol
Materials:

ALK-positive cancer cell line (e.g., Sup-M2, NCI-H2228, NB-1)

6-8 week old immunodeficient mice (e.g., SCID, athymic nude)

Sterile phosphate-buffered saline (PBS)

Matrigel (optional)

Syringes and needles (27-30 gauge)

Calipers

CEP-28122 formulation

Oral gavage needles (20-22 gauge, flexible tip)
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Protocol:

Cell Culture: Culture ALK-positive cancer cells according to standard protocols.

Cell Preparation for Implantation:

Harvest cells during the logarithmic growth phase.

Wash cells with sterile PBS and resuspend in PBS or a 1:1 mixture of PBS and Matrigel at

the desired concentration (typically 1 x 10^7 to 5 x 10^7 cells/mL).

Tumor Implantation:

Anesthetize the mice.

Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

Tumor Growth Monitoring:

Allow tumors to establish and grow.

Measure tumor dimensions with calipers every 2-3 days.

Calculate tumor volume using the formula: (Length x Width²) / 2.

Randomization and Treatment Initiation:

When tumors reach a predetermined average volume (e.g., 100-200 mm³), randomize the

mice into treatment and control groups.

Begin oral administration of CEP-28122 or vehicle control.

Drug Administration (Oral Gavage):

Administer the prepared CEP-28122 formulation via oral gavage at the desired dose and

schedule.

The volume administered should be based on the mouse's body weight (typically 5-10

mL/kg).
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Efficacy Assessment:

Continue to monitor tumor volume and body weight throughout the study.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

Western blot for p-ALK, histology).

Signaling Pathways and Experimental Workflows
CEP-28122 Mechanism of Action and ALK Signaling
CEP-28122 exerts its antitumor effect by inhibiting the tyrosine kinase activity of ALK. This

leads to the downregulation of key downstream signaling pathways that promote cell

proliferation, survival, and growth.

Ligand

ALK Receptor Tyrosine Kinase

Activation

PI3K

RAS-RAF-MEK-ERK
(MAPK Pathway)

JAK

CEP-28122

Inhibition

AKT

Cell Proliferation
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STAT3
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Click to download full resolution via product page

Caption: CEP-28122 inhibits ALK, blocking downstream signaling pathways.

Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates a typical workflow for an in vivo efficacy study of CEP-28122.
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Caption: Workflow for an in vivo efficacy study of CEP-28122.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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